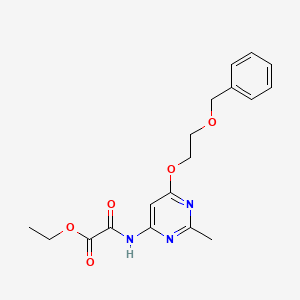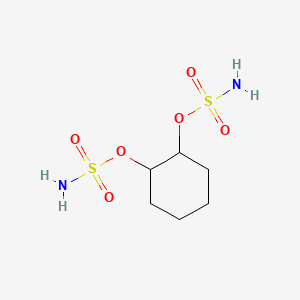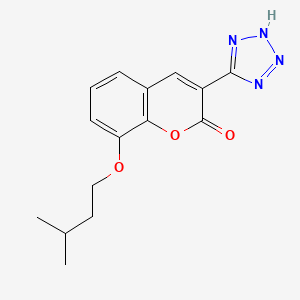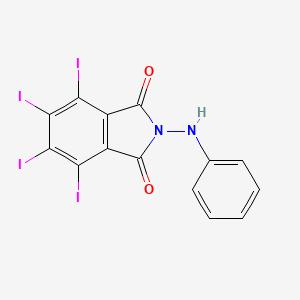
1,4-Dibromo-1,1,4,4-tetranitrobutane-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dibromo-1,1,4,4-tetranitrobutane-2,3-diol is a halogenated organic compound characterized by the presence of bromine and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-1,1,4,4-tetranitrobutane-2,3-diol can be synthesized through the bromination of 1,1,4,4-tetranitrobutane-2,3-diol. The reaction is typically carried out in 60% acetic acid, yielding the desired product in satisfactory amounts . Another method involves the nitration of the corresponding diols using a mixture of trifluoroacetic anhydride and nitric acid .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the reactive nature of the bromine and nitro groups.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Dibromo-1,1,4,4-tetranitrobutane-2,3-diol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Nitration Reactions: The compound can be further nitrated to form dinitrates.
Common Reagents and Conditions:
Bromination: Typically carried out in acetic acid.
Nitration: Utilizes a mixture of trifluoroacetic anhydride and nitric acid.
Major Products:
1,4-Dichloro-1,1,4,4-tetranitrobutane-2,3-diol: Formed through chlorination.
This compound dinitrates: Formed through nitration.
Aplicaciones Científicas De Investigación
1,4-Dibromo-1,1,4,4-tetranitrobutane-2,3-diol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Biological Studies:
Mecanismo De Acción
The mechanism by which 1,4-dibromo-1,1,4,4-tetranitrobutane-2,3-diol exerts its effects involves interactions between its bromine and nitro groups with other molecules. The bromine atoms can participate in substitution reactions, while the nitro groups can undergo reduction or further nitration . The exact molecular targets and pathways would depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
1,4-Dichloro-1,1,4,4-tetranitrobutane-2,3-diol: Similar structure but with chlorine atoms instead of bromine.
1,4-Dibromo-2,3-butanedione: Another brominated compound with different functional groups.
Propiedades
Número CAS |
78800-75-6 |
|---|---|
Fórmula molecular |
C4H4Br2N4O10 |
Peso molecular |
427.90 g/mol |
Nombre IUPAC |
1,4-dibromo-1,1,4,4-tetranitrobutane-2,3-diol |
InChI |
InChI=1S/C4H4Br2N4O10/c5-3(7(13)14,8(15)16)1(11)2(12)4(6,9(17)18)10(19)20/h1-2,11-12H |
Clave InChI |
FELDZWKVABRUFD-UHFFFAOYSA-N |
SMILES canónico |
C(C(C([N+](=O)[O-])([N+](=O)[O-])Br)O)(C([N+](=O)[O-])([N+](=O)[O-])Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


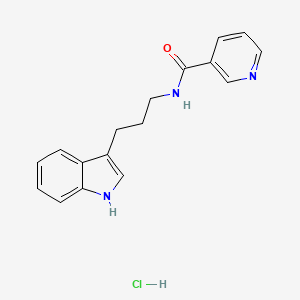
![N-(2,9-dimethyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)-N',N'-diethylpropane-1,3-diamine](/img/structure/B14452488.png)
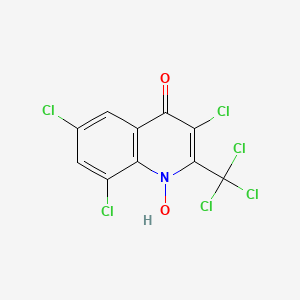
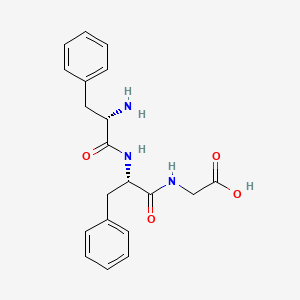




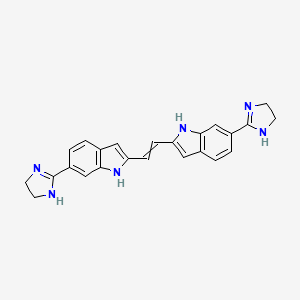
![3,4,5-Triethoxy-N-[(2-phenylethyl)carbamothioyl]benzamide](/img/structure/B14452539.png)
